Hexahydrohippurate

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido hexahidrohipúrico puede sintetizarse mediante la reacción del ácido ciclohexanocarboxílico con la glicinamida. La reacción generalmente implica el uso de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace amida entre el ácido carboxílico y el grupo amino de la glicinamida .

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para el ácido hexahidrohipúrico no están bien documentados, el proceso de síntesis se puede ampliar utilizando técnicas de síntesis orgánica estándar. Las condiciones de reacción, como la temperatura y la elección del solvente, se pueden optimizar para aumentar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido hexahidrohipúrico experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en derivados de alcohol.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Sustitución: Se pueden usar reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.

Productos Principales: Los productos principales que se forman a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados del ácido ciclohexanocarboxílico, mientras que la reducción puede producir derivados del ciclohexanol.

Aplicaciones Científicas De Investigación

Metabolomics

Hexahydrohippurate has been identified as a significant biomarker in metabolomic studies, particularly in differentiating vaccination statuses in veterinary medicine.

- Case Study: Bovine Respiratory Disease

A study demonstrated the potential of plasma metabolite profiling to differentiate between vaccinated and non-vaccinated cattle following viral challenges. The research indicated that levels of this compound were significantly elevated in non-vaccinated animals from days 6 to 20 post-infection, suggesting its role as a biomarker for immune response and disease status during outbreaks of Bovine Respiratory Disease (BRD) .

| Metabolite | Vaccination Status | Days Post-Infection | Significance |

|---|---|---|---|

| This compound | Non-vaccinated | 6-20 | Elevated levels indicate disease progression |

Toxicology and Environmental Monitoring

This compound is also relevant in toxicological assessments, particularly concerning the metabolism of certain drugs and environmental pollutants.

- Application in Toxicology

Research has indicated that this compound can serve as a metabolite marker for assessing exposure to specific toxic substances. Its presence in biological samples can provide insights into the metabolic pathways involved in detoxification processes .

Veterinary Medicine

In veterinary medicine, this compound is utilized to monitor health status and treatment outcomes in livestock.

- Diagnostic Applications

The elevation of this compound levels can be indicative of stress or adverse health conditions in animals. This application is crucial for developing diagnostic tools that help veterinarians assess the health status of livestock during disease outbreaks or after vaccinations .

Clinical Research

While less common, this compound's role in human clinical research is emerging, particularly in pharmacokinetics.

Mecanismo De Acción

El ácido hexahidrohipúrico ejerce sus efectos principalmente a través de su actividad antibacteriana. Interfiere con la síntesis de la pared celular bacteriana al interferir con las enzimas involucradas en la formación del peptidoglicano. Esto conduce al debilitamiento de la pared celular bacteriana y a la eventual lisis celular . Los objetivos moleculares incluyen enzimas como las transpeptidasas y las carboxipeptidasas, que son cruciales para la integridad de la pared celular bacteriana.

Comparación Con Compuestos Similares

El ácido hexahidrohipúrico es único debido a su estructura específica y origen metabólico. Los compuestos similares incluyen:

Ácido hipúrico: Formado por ácido benzoico y glicina, es un metabolito común en los humanos.

Ácido metilhipúrico: Derivado del metabolismo del xileno, se utiliza como biomarcador de la exposición al xileno.

Ácido ciclohexanocarboxílico: Un precursor en la síntesis del ácido hexahidrohipúrico, comparte similitudes estructurales pero carece de la porción glicinamida

Estos compuestos comparten algunas características estructurales pero difieren en sus vías metabólicas y aplicaciones específicas, destacando la singularidad del ácido hexahidrohipúrico.

Actividad Biológica

Hexahydrohippurate, also known as cyclohexanoylglycine, is a metabolite derived from the metabolism of certain compounds in herbivores and has garnered attention in various fields, including veterinary medicine and metabolomics. This article explores the biological activity of this compound, focusing on its role as a biomarker, its implications in immune response, and its potential applications in diagnostics.

Overview of this compound

This compound is formed through the conjugation of cyclohexanecarboxylic acid with glycine. It is primarily excreted in urine and has been identified as a significant metabolite in various animal studies. Its presence in plasma and urine makes it a candidate for use as a biomarker in health and disease assessment.

1. Metabolomic Profiling

Recent studies have highlighted the role of this compound in differentiating vaccination status in animals. For instance, research demonstrated that levels of this compound were significantly elevated in non-vaccinated animals from days 6 to 20 post-infection (p.i.) following a viral challenge. This elevation suggests that this compound may reflect alterations in metabolic pathways associated with immune responses during viral infections .

2. Immune Response Indicator

The increase in this compound levels in non-vaccinated animals correlates with changes in immune response mechanisms. Specifically, it has been noted that elevated levels may indicate a shift from innate to adaptive immune responses, potentially serving as a marker for assessing the health status of infected animals .

Case Study 1: Viral Challenge in Calves

A study investigated the metabolomic profiles of calves vaccinated against Bovine Parainfluenza Virus type 3 (BPI3V). The analysis revealed that this compound levels were significantly higher in non-vaccinated calves compared to their vaccinated counterparts at multiple time points post-infection. This finding underscores its potential utility as a diagnostic marker to differentiate between vaccinated and non-vaccinated states during disease outbreaks .

Case Study 2: Metabolomics Analysis

In another study focusing on viral therapeutics, this compound was identified among various metabolites whose levels fluctuated significantly based on vaccination status. The study utilized advanced analytical techniques such as Principal Component Analysis (PCA) to demonstrate clear separation between metabolite profiles of vaccinated and non-vaccinated animals, with this compound being one of the key differentiators .

Data Table: Comparative Plasma Levels of this compound

| Time Point (Days p.i.) | Non-Vaccinated (Mean ± SD) | Vaccinated (Mean ± SD) |

|---|---|---|

| 0 | Low | Low |

| 6 | Elevated | Low |

| 14 | Elevated | Moderate |

| 20 | Elevated | Low |

Note: SD = Standard Deviation; p.i. = post-infection.

Implications for Diagnostics

The ability to measure this compound levels could provide valuable insights into the health status of animals during viral outbreaks. Its role as an indicator of immune response dynamics makes it a promising candidate for inclusion in diagnostic panels aimed at monitoring animal health.

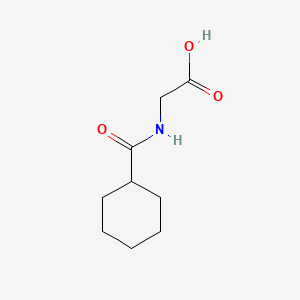

Propiedades

IUPAC Name |

2-(cyclohexanecarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(12)6-10-9(13)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXXNENGCGLRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80186093 | |

| Record name | Hexahydrohippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32377-88-1 | |

| Record name | Hexahydrohippurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032377881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydrohippurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80186093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAHYDROHIPPURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QEB8PUK0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of hexahydrohippurate in herbivores?

A1: Research suggests two potential pathways for this compound production in herbivores like sheep:

Q2: Does the amount of this compound produced vary depending on factors like diet or health status?

A: While the provided research doesn't directly address dietary influences on this compound levels, it highlights that the metabolic pathways involved are influenced by microbial activity [, ]. Dietary changes impacting the rumen microbiome could potentially alter this compound production.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.